![molecular formula C41H27N5 B8460924 9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole](/img/structure/B8460924.png)
9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole
描述
9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole is a complex organic compound that features a combination of benzimidazole, bipyridine, and carbazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and bipyridine intermediates, followed by their coupling with the carbazole moiety. Common reagents used in these reactions include palladium catalysts, ligands, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzimidazole moiety, in particular, is known for its biological activity.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of cancer cells. The bipyridine and carbazole moieties contribute to the compound’s electronic properties, making it effective in materials science applications.
相似化合物的比较
Similar Compounds
- 1-phenyl-1H-benzo[d]imidazole
- 3,3’-bipyridine
- 9H-carbazole
Uniqueness
What sets 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole apart is its combination of three distinct moieties, each contributing unique properties. This makes it a versatile compound with applications across multiple scientific disciplines.
属性
分子式 |
C41H27N5 |
|---|---|
分子量 |
589.7 g/mol |
IUPAC 名称 |
9-[4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C41H27N5/c1-2-10-31(11-3-1)46-40-17-9-6-14-36(40)44-41(46)37-25-21-30(27-43-37)29-20-24-35(42-26-29)28-18-22-32(23-19-28)45-38-15-7-4-12-33(38)34-13-5-8-16-39(34)45/h1-27H |
InChI 键 |
SRSQMHLTBPKMOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
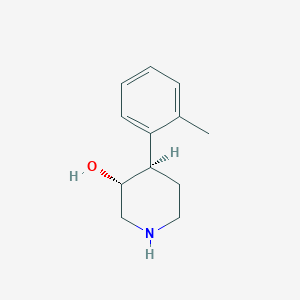

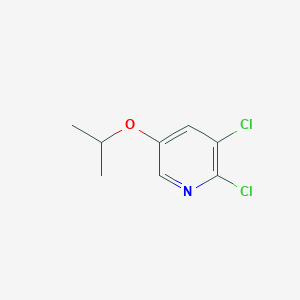
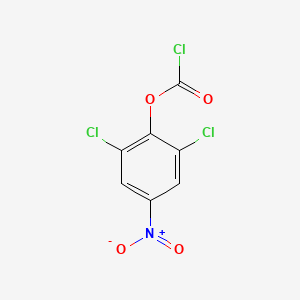
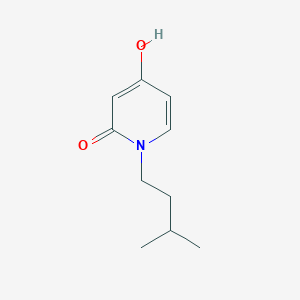
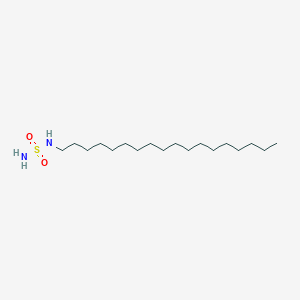
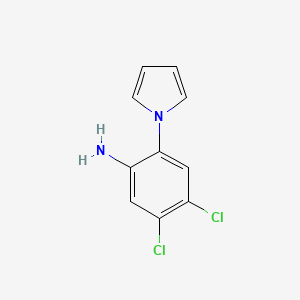
![(1S,2R,3S,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B8460888.png)
![5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine](/img/structure/B8460896.png)
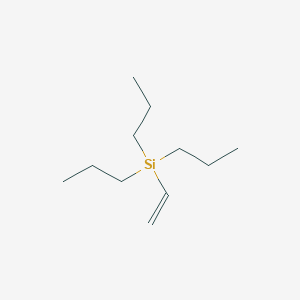
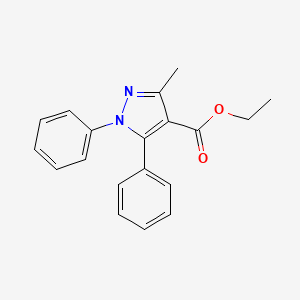
![[(2R,3R,4R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8460929.png)
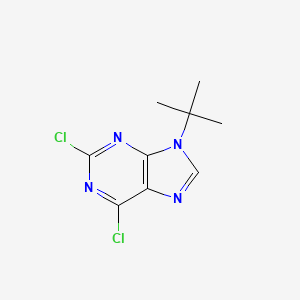
![[1,2,3]Triazol-2-yl-acetic acid hydrazide](/img/structure/B8460940.png)
